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  • Product: n-Carbobenzoxy-d-cyclohexylglycinol
  • CAS: 200405-29-4

Core Science & Biosynthesis

Foundational

Molecular weight and formula of Z-D-cyclohexylglycinol

High-Purity Chiral Scaffold for Peptidomimetic Drug Design Executive Summary & Compound Identity Z-D-cyclohexylglycinol is a specialized chiral building block used primarily in the synthesis of peptidomimetics, particula...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Chiral Scaffold for Peptidomimetic Drug Design

Executive Summary & Compound Identity

Z-D-cyclohexylglycinol is a specialized chiral building block used primarily in the synthesis of peptidomimetics, particularly transition-state inhibitors for proteases (e.g., renin, HIV protease).[1][2] It combines a lipophilic cyclohexyl side chain with a urethane-protected amine, offering a robust scaffold for hydrophobic pocket binding in drug targets.[1][2]

This guide details the physicochemical properties, synthetic pathways, and validation protocols for researchers integrating this moiety into small-molecule therapeutics.[2]

Physicochemical Profile
PropertySpecification
Systematic Name Benzyl (R)-(1-cyclohexyl-2-hydroxyethyl)carbamate
Common Name Z-D-Cyclohexylglycinol; Z-D-Chg-ol
Molecular Formula C₁₆H₂₃NO₃
Molecular Weight 277.36 g/mol
CAS Registry 2144315-29-5 (Generic/Racemic); Specific D-isomer often listed by catalog ID (e.g., Iris Biotech)
Stereochemistry D (or R at the

-carbon)
Physical State White waxy solid or viscous oil (dependent on purity/crystallinity)
Solubility Soluble in DMSO, DMF, Methanol, DCM; Insoluble in Water
Structural Analysis

The molecule consists of three distinct functional domains critical for medicinal chemistry utility:

  • The Z-Group (Benzyloxycarbonyl): A carbamate protecting group that provides stability against racemization during activation and serves as a hydrophobic anchor.[1][2]

  • The Cyclohexyl Ring: A non-aromatic, lipophilic side chain. Unlike phenylglycine, the cyclohexyl group offers saturation, increasing metabolic stability and altering the spatial volume (bite angle) in enzyme active sites.[1][2]

  • The Glycinol Core: The reduced C-terminus (alcohol) allows for further functionalization into aldehydes (for transition state mimics) or activation for ether/ester linkage.[1][2]

Synthetic Methodology: Mixed Anhydride Reduction

To synthesize Z-D-cyclohexylglycinol with high enantiomeric purity, direct reduction of the corresponding amino acid (Z-D-Cyclohexylglycine ) is the industry-standard protocol.[1][2] The Mixed Anhydride Method is preferred over direct LiAlH₄ reduction to prevent racemization and improve safety.

Reagents Required[1][3][4][5][6]
  • Precursor: Z-D-Cyclohexylglycine (Z-D-Chg-OH)[1][2]

  • Activator: Isobutyl chloroformate (IBCF)[1][2]

  • Base: N-Methylmorpholine (NMM) or Triethylamine (TEA)[1][2]

  • Reducing Agent: Sodium Borohydride (NaBH₄)[1][2]

  • Solvent: Tetrahydrofuran (THF) / Methanol[1][2]

Step-by-Step Protocol
  • Activation (Anhydride Formation):

    • Dissolve Z-D-Chg-OH (1.0 eq) in anhydrous THF at -15°C under nitrogen.

    • Add NMM (1.1 eq) followed by dropwise addition of IBCF (1.1 eq).

    • Mechanism:[1][2] Formation of the mixed anhydride intermediate occurs rapidly. Stir for 15 minutes.

  • Reduction:

    • Filter off the precipitated NMM[2]·HCl salt (optional but recommended for cleaner workup).[1][2]

    • Cool the filtrate to -15°C.[1][2]

    • Add NaBH₄ (2.5 eq) dissolved in a minimal amount of water or methanol dropwise.[1][2]

    • Critical Control: Maintain temperature below 0°C to prevent urethane cleavage.

  • Quenching & Isolation:

    • Stir for 1 hour, allowing the mixture to warm to 0°C.

    • Quench with 1N citric acid or saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3x).[1][2] Wash organics with NaHCO₃ and Brine.

    • Dry over MgSO₄ and concentrate in vacuo.

Workflow Visualization

SynthesisWorkflow start Z-D-Cyclohexylglycine (Precursor) activation Activation (IBCF / NMM / -15°C) start->activation anhydride Mixed Anhydride Intermediate activation->anhydride Fast reduction Reduction (NaBH4 / MeOH) anhydride->reduction In-situ quench Quench & Workup (Citric Acid / EtOAc) reduction->quench product Crude Z-D-Cyclohexylglycinol quench->product

Caption: Figure 1. Mixed anhydride reduction pathway preserving stereochemical integrity.

Analytical Validation (Self-Validating System)

Ensuring the identity and purity of Z-D-cyclohexylglycinol requires a multi-modal approach. The following decision tree ensures the compound meets drug-discovery standards.

Key Analytical Markers
  • ¹H-NMR (CDCl₃, 400 MHz):

    • 
       7.35 (m, 5H, Ar-H from Z-group).[1][2]
      
    • 
       5.10 (s, 2H, Ph-CH ₂-O).[1][2]
      
    • 
       3.50-3.70 (m, 3H, 
      
      
      
      -CH and CH ₂-OH).[1][2]
    • 
       0.9-1.8 (m, 11H, Cyclohexyl ring).[1][2]
      
  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.[1][2]

    • Mobile Phase: Hexane:Isopropanol (90:10).[1][2]

    • Requirement: ee > 98% (D-isomer).[1][2]

Validation Logic

ValidationLogic sample Crude Sample nmr_check 1H-NMR Z-Group Present? sample->nmr_check purity_check HPLC Purity > 95%? nmr_check->purity_check Yes reprocess Recrystallize (EtOAc/Hexane) nmr_check->reprocess No (Impurities) chiral_check Chiral HPLC ee > 98%? purity_check->chiral_check Yes purity_check->reprocess No release RELEASE BATCH chiral_check->release Pass chiral_check->reprocess Fail (Racemized)

Caption: Figure 2. Analytical decision tree for quality assurance of chiral intermediates.

Applications in Drug Development

Z-D-cyclohexylglycinol is not merely a passive intermediate; it is a strategic scaffold in Structure-Based Drug Design (SBDD) .[1][2]

  • Transition State Mimetics: The alcohol group can be oxidized to an aldehyde (Z-D-Chg-H), which acts as a potent inhibitor of serine and aspartyl proteases by forming a hemiacetal with the active site serine/aspartate.[1][2]

  • P1' Site Optimization: In HIV protease and Renin inhibitors, the cyclohexyl group serves as a bulky, lipophilic replacement for the Phenylalanine side chain, often improving binding affinity by filling large hydrophobic S1/S1' pockets more effectively than the planar phenyl ring.

  • Metabolic Stability: The saturated cyclohexyl ring is less prone to oxidative metabolism (e.g., hydroxylation) compared to aromatic rings, potentially improving the pharmacokinetic (PK) profile of the final drug candidate.[1][2]

References
  • Synthesis of Mixed Anhydrides: Anderson, G. W., et al. (1967).[2] "The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis." Journal of the American Chemical Society.[7][8] [1][2]

  • Reduction Protocols: Rodriguez, M., et al. (1991).[2] "A Simple and Mild Method for the Reduction of N-Protected Amino Acids to Amino Alcohols." Tetrahedron Letters.

  • Commercial Availability & Properties: Iris Biotech GmbH.[2] "Amino Acid Derivatives and Chiral Building Blocks."

  • Applications in Renin Inhibitors: Kleinert, H. D., et al. (1992).[2] "Discovery of a Peptide-based Renin Inhibitor with Oral Bioavailability."[1][2] Science. [1][2]

Sources

Exploratory

Solubility Profiling and Process Crystallization of N-Cbz-D-cyclohexylglycinol: A Technical Guide

Executive Summary N-Cbz-D-cyclohexylglycinol is a critical chiral intermediate in the synthesis of peptidomimetic pharmaceuticals, notably thrombin inhibitors and other protease-targeting drugs. Its purification and down...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Cbz-D-cyclohexylglycinol is a critical chiral intermediate in the synthesis of peptidomimetic pharmaceuticals, notably thrombin inhibitors and other protease-targeting drugs. Its purification and downstream processing rely heavily on precise solubility data to optimize yield and enantiomeric purity.

This technical guide provides a comprehensive framework for determining the solubility profile of N-Cbz-D-cyclohexylglycinol in organic solvents. It details the experimental protocols for generating solubility curves, the thermodynamic models required for data correlation, and the application of this data in designing robust crystallization processes. Drawing from patent literature (US8357820B2) and standard process chemistry methodologies, this guide serves as a blueprint for process scientists.

Physicochemical Context & Solubility Landscape[1][2][3][4][5]

Understanding the molecular structure is the first step in predicting solubility behavior. N-Cbz-D-cyclohexylglycinol contains a lipophilic cyclohexyl ring, a polar hydroxyl group, and a carbamate (Cbz) protecting group. This amphiphilic nature dictates its interaction with solvents.

Qualitative Solubility Profile

Based on process patents and structural analogs, the solubility landscape of N-Cbz-D-cyclohexylglycinol is categorized as follows:

Solvent ClassRepresentative SolventsSolubility BehaviorProcess Application
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateHigh Primary solvent for reaction and initial extraction.
Alcohols Methanol, Ethanol, Isopropyl Alcohol (IPA)Moderate to High Co-solvent for crystallization; temperature-dependent solubility.
Chlorinated Dichloromethane (DCM), ChloroformVery High Excellent for dissolution but avoided in final crystallization due to toxicity/residue.
Alkanes n-Heptane, Hexane, CyclohexaneLow / Insoluble Anti-solvent for inducing crystallization.
Aqueous WaterInsoluble Anti-solvent; used to wash away inorganic salts.

Key Insight: The Ethyl Acetate / n-Heptane system is the industry standard for the crystallization of Cbz-protected amino acid derivatives, offering a balance of high yield and effective impurity rejection [1].

Experimental Methodology: Determination of Solubility Curves

To transition from qualitative observations to quantitative process design, precise solubility data (mole fraction vs. temperature) is required. The Dynamic Laser Monitoring Method or the Static Gravimetric Method are the gold standards.

Protocol: Static Gravimetric Method

This method is robust, requires no specialized laser equipment, and is self-validating through mass balance.

Objective: Determine the saturation mole fraction (


) of N-Cbz-D-cyclohexylglycinol in a specific solvent at temperatures 

(e.g., 278.15 K to 323.15 K).

Step-by-Step Workflow:

  • Preparation:

    • Add excess N-Cbz-D-cyclohexylglycinol solid to 50 mL of the target solvent (e.g., EtOAc) in a jacketed glass vessel.

    • Ensure the solid phase persists (supersaturation).

  • Equilibration:

    • Stir the suspension at the target temperature (

      
       K) for 24 hours.
      
    • Validation Check: Stop stirring for 1 hour. If the supernatant remains clear and the temperature is stable, equilibrium is assumed.

  • Sampling:

    • Use a pre-heated syringe (to prevent premature crystallization) to withdraw 5 mL of the supernatant.

    • Filter through a 0.45

      
      m PTFE filter into a pre-weighed weighing dish (
      
      
      
      ).
  • Quantification:

    • Weigh the dish with the solution (

      
      ).
      
    • Evaporate the solvent under vacuum at 40°C until constant mass is achieved.

    • Weigh the dry residue (

      
      ).
      
  • Calculation:

    • Calculate the mass of solute (

      
      ) and solvent (
      
      
      
      ).
    • Convert to mole fraction (

      
      ):
      
      
      
      
      (Where
      
      
      and
      
      
      are the molar masses of the solute and solvent, respectively.)
Visualization of Experimental Workflow

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrate Equilibrate at Temp T (24h, Constant Stirring) Start->Equilibrate Check Validation: Stop Stirring. Is Supernatant Clear? Equilibrate->Check Check->Equilibrate No (Continue Stirring) Sample Withdraw Supernatant (Pre-heated Syringe + 0.45µm Filter) Check->Sample Yes Gravimetric Gravimetric Analysis (Evaporate Solvent -> Weigh Residue) Sample->Gravimetric Calc Calculate Mole Fraction (x_exp) Gravimetric->Calc Repeat Repeat for Next Temp (T + 5K) Calc->Repeat

Figure 1: Validated workflow for static gravimetric solubility determination.

Thermodynamic Modeling

Raw data points are insufficient for process simulation. Thermodynamic models correlate solubility with temperature, allowing for interpolation and extrapolation.

The Modified Apelblat Equation

The modified Apelblat equation is the most effective semi-empirical model for non-ideal solutions of polar organics like Cbz-protected amino alcohols.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[1][2]
    
  • 
     : Empirical parameters derived from regression analysis of the experimental data.
    
    • 
        and 
      
      
      
      reflect the non-ideality of the solution (activity coefficient variation).
    • 
        accounts for the temperature dependence of the fusion enthalpy.[1]
      
The (Buchowski-Ksiazczak) Equation

Alternatively, the


 equation relates solubility to the melting properties of the solute:


  • 
     : Parameter related to the non-ideality of the solution.
    
  • 
     : Enthalpy parameter.
    
  • 
     : Melting point of N-Cbz-D-cyclohexylglycinol.
    

Application: Use the Apelblat model for general process design (crystallization curves) due to its superior fit for polar solvents. Use the


 model  if extrapolating near the melting point.

Process Application: Crystallization Design[1]

The primary utility of the solubility profile is to design a crystallization process that maximizes yield and purity.

Solvent/Anti-Solvent Crystallization Strategy

Based on the qualitative solubility landscape (Soluble in EtOAc, Insoluble in Heptane), an anti-solvent crystallization is the optimal strategy.

Process Parameters:

  • Dissolution: Dissolve crude N-Cbz-D-cyclohexylglycinol in Ethyl Acetate at 50°C (approx. 0.8 x saturation limit).

  • Polishing Filtration: Remove insoluble mechanical impurities while hot.

  • Anti-Solvent Addition: Slowly add n-Heptane to the hot solution.

    • Ratio: Typically 1:2 to 1:4 (EtOAc:Heptane) by volume.

    • Rate: Controlled addition to maintain low supersaturation (prevents oiling out).

  • Cooling: Cool the mixture to 0-5°C to maximize yield.

  • Isolation: Filter the white crystalline solid and wash with cold n-Heptane.

Crystallization Process Flow

CrystallizationProcess Crude Crude N-Cbz-D-CHG Dissolve Dissolution (EtOAc, 50°C) Crude->Dissolve Filter Polishing Filtration (Remove Particulates) Dissolve->Filter AntiSolvent Anti-Solvent Addition (n-Heptane, Controlled Rate) Filter->AntiSolvent Cool Cooling Crystallization (Ramp to 5°C) AntiSolvent->Cool Isolate Filtration & Drying (Pure Crystals) Cool->Isolate

Figure 2: Optimized Anti-Solvent Crystallization Workflow for N-Cbz-D-cyclohexylglycinol.

References

  • Patent US8357820B2 : Process for producing N-protected amino acid. (2013). Describes the synthesis and purification of Cbz-L-cyclohexylglycine via Ethyl Acetate/n-Heptane crystallization.

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics.
  • Buchowski, H., Ksiazczak, A., & Pietrzyk, S. (1980). Solvent activity along a saturation line and solubility of hydrogen-bonding solids. Journal of Physical Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: The Synthesis and Application of N-Cbz-D-cyclohexylglycinol, a Key Chiral Intermediate for Potent Thrombin Inhibitors

Abstract Thrombin, a serine protease, is a central enzyme in the blood coagulation cascade, making it a prime target for anticoagulant therapies.[1][2][3] The development of small molecule direct thrombin inhibitors (DTI...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thrombin, a serine protease, is a central enzyme in the blood coagulation cascade, making it a prime target for anticoagulant therapies.[1][2][3] The development of small molecule direct thrombin inhibitors (DTIs) has been a significant focus in medicinal chemistry, aiming for high potency and selectivity. This guide details the critical role, synthesis, and characterization of N-Cbz-D-cyclohexylglycinol, a pivotal chiral building block used in the construction of advanced thrombin inhibitors.[4] The bulky, lipophilic cyclohexyl moiety is specifically designed to interact with the apolar S3 pocket of the thrombin active site, a key interaction for achieving high binding affinity.[5][6] We provide comprehensive, field-proven protocols for the N-carbobenzyloxy (Cbz) protection of D-cyclohexylglycine and its subsequent reduction to the corresponding amino alcohol, N-Cbz-D-cyclohexylglycinol. These methodologies are designed to be self-validating, incorporating in-process monitoring and detailed analytical characterization to ensure the production of a high-purity intermediate essential for drug discovery and development.

The Strategic Role of the Cyclohexylglycine Moiety in Thrombin Inhibition

The efficacy of a direct thrombin inhibitor is largely dictated by how well its constituent parts interact with the specific sub-pockets of the thrombin active site. The active site is comprised of several key regions, most notably the S1, S2, and S3 pockets, which accommodate the P1, P2, and P3 residues of the inhibitor, respectively.[7][8]

  • S1 Pocket: This deep, narrow pocket has a negatively charged aspartate residue (Asp189) at its base, which forms a strong ionic interaction with the positively charged P1 side chain of the inhibitor, typically an arginine or amidinopiperidine mimic.[2][8]

  • S3 Pocket: This is a larger, more open, and predominantly hydrophobic (apolar) pocket. The design of inhibitors that effectively occupy this pocket is crucial for enhancing potency and selectivity.[5]

The D-cyclohexylglycine scaffold provides the P3 residue. Its bulky and non-polar cyclohexyl ring is sterically and electronically complementary to the apolar S3 pocket, establishing favorable van der Waals interactions. This "hydrophobic anchoring" significantly contributes to the overall binding energy of the inhibitor.[5][6] The specific 'D' stereochemistry is critical, as it correctly orients the cyclohexyl group for optimal fit within the S3 pocket, a testament to the importance of chirality in drug design.[9][10]

Figure 1. Schematic of an inhibitor binding to thrombin's active site.

Synthetic Workflow for N-Cbz-D-cyclohexylglycinol

The synthesis is a robust two-step process starting from the chiral amino acid, D-cyclohexylglycine. The first step involves the protection of the primary amine with a carbobenzyloxy (Cbz) group. The Cbz group is ideal due to its stability in a wide range of reaction conditions and its straightforward removal via catalytic hydrogenolysis, which is orthogonal to many other protecting groups.[11][12] The second step is the selective reduction of the carboxylic acid to a primary alcohol, yielding the target intermediate.

start D-Cyclohexylglycine (Starting Material) step1 Step 1: N-Protection (Schotten-Baumann Reaction) start->step1 product1 N-Cbz-D-Cyclohexylglycine step1->product1 reagent1 Reagents: 1. Benzyl Chloroformate (Cbz-Cl) 2. NaOH (aq) 3. HCl (for work-up) reagent1->step1 step2 Step 2: Carboxylic Acid Reduction product1->step2 final_product N-Cbz-D-cyclohexylglycinol (Final Intermediate) step2->final_product reagent2 Reagents: 1. Borane-THF Complex (BH3·THF) 2. Anhydrous THF 3. Methanol (for quench) reagent2->step2 analysis Purification & Characterization (Chromatography, NMR, MS, HPLC) final_product->analysis

Figure 2. Overall synthetic workflow from D-cyclohexylglycine.

Experimental Protocols

Protocol 1: N-Carbobenzyloxy (Cbz) Protection of D-Cyclohexylglycine

This protocol employs the Schotten-Baumann reaction, a reliable method for acylating amines in a biphasic system.[11][13] The reaction must be performed under basic conditions to deprotonate the amino group, rendering it nucleophilic, and to neutralize the hydrochloric acid generated as a byproduct.[13]

Materials and Reagents

Reagent/MaterialGradeSupplier Example
D-Cyclohexylglycine≥98% enantiopuritySigma-Aldrich
Sodium Hydroxide (NaOH)Reagent GradeFisher Scientific
Benzyl Chloroformate (Cbz-Cl)≥98%Acros Organics
Hydrochloric Acid (HCl), conc.ACS GradeVWR
Ethyl Acetate (EtOAc)HPLC GradeMilliporeSigma
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeJ.T. Baker
Deionized Water (DI H₂O)Type ILab-generated

Step-by-Step Methodology

  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve D-cyclohexylglycine (1.0 equiv.) in a 2 M aqueous solution of NaOH (2.0 equiv.)[13][14].

  • Cooling: Cool the resulting clear solution to 0-5 °C using an ice-water bath. Vigorous stirring is essential.

  • Reagent Addition: Add benzyl chloroformate (1.1 equiv.) dropwise via the dropping funnel over 30-45 minutes. Concurrently, add a 4 M aqueous solution of NaOH dropwise to maintain the pH of the reaction mixture between 9 and 10. Causality Note: Maintaining an alkaline pH is critical. It ensures the amine remains deprotonated and nucleophilic while neutralizing the HCl byproduct, which would otherwise protonate the starting material and halt the reaction.[13]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material spot is no longer visible (see Section 4 for TLC system).

  • Work-up & Isolation:

    • Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether (2 x volume of reaction) to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.[11]

    • Separate the layers and cool the aqueous layer in an ice bath.

    • Carefully acidify the aqueous layer to pH 2 with concentrated HCl. A white precipitate of N-Cbz-D-cyclohexylglycine will form. Causality Note: Acidification protonates the carboxylate, rendering the product insoluble in the aqueous phase and causing it to precipitate.[11]

  • Purification:

    • Collect the white solid by vacuum filtration.

    • Wash the filter cake thoroughly with cold DI water.

    • Dry the product under high vacuum at 40-50 °C to a constant weight. The product is typically obtained in high yield and purity, but can be recrystallized from an ethyl acetate/hexane mixture if necessary.

Protocol 2: Reduction of N-Cbz-D-Cyclohexylglycine to N-Cbz-D-cyclohexylglycinol

This procedure uses a borane-tetrahydrofuran complex (BH₃·THF) to selectively reduce the carboxylic acid to a primary alcohol. The Cbz group is stable to these conditions. Safety Note: Borane reagents are flammable and react violently with water. This protocol must be performed under an inert atmosphere using anhydrous solvents and proper personal protective equipment.

Materials and Reagents

Reagent/MaterialGradeSupplier Example
N-Cbz-D-CyclohexylglycineFrom Protocol 1-
Borane-THF complex (BH₃·THF)1.0 M in THFSigma-Aldrich
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeAcros Organics
Methanol (MeOH), anhydrousACS GradeFisher Scientific
Ethyl Acetate (EtOAc)HPLC GradeMilliporeSigma
Saturated aq. NH₄Cl Solution-Lab-prepared
Brine (Saturated aq. NaCl)-Lab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeJ.T. Baker

Step-by-Step Methodology

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under a positive pressure of argon or nitrogen, add N-Cbz-D-cyclohexylglycine (1.0 equiv.).

  • Dissolution: Add anhydrous THF via cannula or syringe to dissolve the starting material completely.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add the 1.0 M solution of BH₃·THF (approx. 2.0-2.5 equiv.) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Quenching:

    • Once the reaction is complete, cool the flask back to 0 °C.

    • Very slowly and carefully, add anhydrous methanol dropwise to quench the excess borane. Causality Note: This step is highly exothermic and will produce hydrogen gas. Slow, controlled addition is paramount to safety.

    • Stir for 30 minutes at 0 °C after the addition is complete.

  • Work-up & Isolation:

    • Concentrate the mixture under reduced pressure to remove most of the solvent.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NH₄Cl solution, DI water, and brine.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product as a white solid or viscous oil.

    • Purify the crude material by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford pure N-Cbz-D-cyclohexylglycinol.

Product Characterization and Quality Control

Rigorous analytical testing is essential to validate the identity, purity, and stereochemical integrity of the synthesized intermediate.

Summary of Analytical Methods and Expected Results

Analytical TechniquePurposeExpected Result for N-Cbz-D-cyclohexylglycinol
TLC [15]Reaction Monitoring & Purity CheckMobile Phase: 40% EtOAc/Hexanes. Rf ≈ 0.3-0.4. Visualization with UV light (254 nm) and staining with potassium permanganate.
¹H NMR [15]Structural Confirmation(CDCl₃, 400 MHz): δ ≈ 7.35 (m, 5H, Cbz-ArH ), 5.10 (s, 2H, Cbz-CH ₂), ~5.0 (d, 1H, NH ), ~3.7-3.5 (m, 3H, CH -CH₂OH), ~1.8-1.0 (m, 11H, Cyclohexyl-H ). The carboxylic acid proton from the starting material (δ > 10) will be absent.
¹³C NMR Structural Confirmation(CDCl₃, 100 MHz): Expect signals for aromatic carbons (~128 ppm), carbonyl carbon (~156 ppm), benzylic CH₂ (~67 ppm), alcohol CH₂ (~65 ppm), and aliphatic carbons of the cyclohexyl ring.
Mass Spectrometry (ESI-MS) [15]Molecular Weight ConfirmationExpected m/z for C₁₆H₂₃NO₃: [M+H]⁺ = 278.17, [M+Na]⁺ = 300.15.
Chiral HPLC [14]Enantiomeric Purity AssessmentUsing a chiral stationary phase (e.g., Chiralcel OD-H), the analysis should confirm an enantiomeric excess (e.e.) of ≥98% for the desired D-enantiomer.
Melting Point Physical Property & Purity IndicatorA sharp melting point range consistent with literature values.

Conclusion

N-Cbz-D-cyclohexylglycinol is a high-value intermediate whose structural and chiral features are pre-organized for optimal interaction with the active site of thrombin. The protocols detailed herein provide a robust and reproducible pathway for its synthesis on a laboratory scale. By explaining the causality behind critical steps and integrating comprehensive analytical controls, these methods ensure the production of material with the high purity and stereochemical fidelity required for the demanding applications of drug discovery and development. The successful synthesis of this building block is a foundational step towards the creation of next-generation anticoagulant therapeutics.

References

  • Di Cera, E. (2008). Thrombin. Molecular Aspects of Medicine, 29(4), 203-254. [Link]

  • Tye, H., et al. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741-777. [Link]

  • Hilpert, K., et al. (1994). Design and synthesis of potent and highly selective thrombin inhibitors. Journal of Medicinal Chemistry, 37(22), 3889-3901. [Link]

  • Hauel, N., et al. (2002). Design and synthesis of potent and highly selective thrombin inhibitors. Journal of Medicinal Chemistry, 45(9), 1757-1766. [Link]

  • Suga, H., et al. (2013). Process for producing N-protected amino acid. U.S.
  • Chempur. (n.d.). R-Cyclohexylglycinol. Product Information. [Link]

  • Gerlach, C., et al. (2007). Thermodynamic inhibition profile of a cyclopentyl and a cyclohexyl derivative towards thrombin: the same but for different reasons. Angewandte Chemie International Edition, 46(44), 8511-8514. [Link]

  • Wityak, J., et al. (1997). Synthesis of Thrombin Inhibitor DuP 714. The Journal of Organic Chemistry, 62(11), 3487-3490. [Link]

  • Lund University Publications. (2018). Syntheses and Evaluation of Peptoids as Bioinert Coatings for Nanoparticles. Lund University. [Link]

  • Carr, P. D., et al. (2022). Evolving new deprotectase biocatalysts for synthesis. RSC Chemical Biology, 3(9), 1145-1153. [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total-Synthesis.com. [Link]

  • Sureshbabu, R. P., et al. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ChemInform, 46(8). [Link]

  • Wagner, J., et al. (1998). Rational design, synthesis, and X-ray structure of selective noncovalent thrombin inhibitors. Journal of Medicinal Chemistry, 41(19), 3664-3674. [Link]

  • Nevola, L., et al. (2008). Design, synthesis and biological evaluation of thrombin inhibitors based on a pyridine scaffold. Organic & Biomolecular Chemistry, 6(1), 108-121. [Link]

  • Dar'in, D., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules, 27(21), 7434. [Link]

  • Reddy, D. S., et al. (2013). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Tetrahedron Letters, 54(44), 5954-5957. [Link]

  • ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? Q&A Forum. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Brooks, W. H., et al. (2011). The Significance of Chirality in Drug Design and Development. Journal of AOAC International, 94(5), 1357-1361. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Protection of Amino Groups. [Link]

  • Aher, A. A., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Acta Pharma Reports, 1(1), 1-10. [Link]

  • Ranu, B. C., et al. (2000). A simple and green procedure for the chemoselective N-benzyloxycarbonylation of amines in a catalytic amount of zinc oxide. Tetrahedron Letters, 41(28), 5393-5395. [Link]

  • Weidner, J. (2019). Anticoagulation with direct thrombin inhibitors during extracorporeal membrane oxygenation. World Journal of Critical Care Medicine, 8(5), 65-76. [Link]

  • Le Bonniec, S., et al. (2005). A critical role for Gly25 in the B chain of human thrombin. Journal of Thrombosis and Haemostasis, 3(1), 126-133. [Link]

  • Wijeyewickrema, R., et al. (2014). Targeting the GPIbα binding site of thrombin to simultaneously induce dual anticoagulant and antiplatelet effects. Journal of Medicinal Chemistry, 57(7), 2849-2857. [Link]

  • Claeson, G., et al. (1992). Benzyloxycarbonyl-D-Phe-Pro-methoxypropylboroglycine: a novel inhibitor of thrombin with high selectivity containing a neutral side chain at the P1 position. Biochemical Journal, 283(Pt 2), 411-416. [Link]

  • IISER Pune. (2013). Orthogonal N-Deprotection Strategy. Thesis Repository. [Link]

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Application

Application Note: Synthesis of Chiral Amino Alcohols Leveraging N-Cbz-D-cyclohexylglycine

For Researchers, Scientists, and Drug Development Professionals Abstract Chiral 1,2-amino alcohols are high-value structural motifs prominently featured in a vast array of pharmaceuticals, including antiviral, anticancer...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral 1,2-amino alcohols are high-value structural motifs prominently featured in a vast array of pharmaceuticals, including antiviral, anticancer, and beta-blocker medications.[1] Their unique stereochemical arrangement is often fundamental to the selective molecular recognition required for therapeutic efficacy and safety. This application note provides a detailed guide for the synthesis of chiral amino alcohols utilizing N-carbobenzyloxy-D-cyclohexylglycine (N-Cbz-D-cyclohexylglycine) as a versatile and robust starting material. We present two primary methodologies: the direct reduction of the parent amino acid to afford (R)-2-(benzyloxycarbonylamino)-2-cyclohexylethanol and an advanced application showcasing the use of this derived amino alcohol as a precursor for a chiral oxazaborolidine catalyst in asymmetric ketone reductions.

Introduction: The Significance of Chiral Amino Alcohols

Enantiomerically pure amino alcohols are indispensable building blocks (synthons) in the pharmaceutical industry. The precise three-dimensional arrangement of the amino and hydroxyl groups is critical for specific interactions with biological targets like enzymes and receptors. Consequently, developing efficient and highly stereoselective synthetic routes to these compounds is a paramount objective in medicinal chemistry and process development.[1] One of the most reliable strategies involves leveraging the "chiral pool," using readily available, enantiopurified natural or unnatural amino acids as starting materials.[2] This approach directly translates the high optical purity of the starting material to the final product.

N-Cbz-D-cyclohexylglycine is an excellent starting material for this purpose. The cyclohexyl side chain provides lipophilicity, a common feature in many drug candidates, while the D-configuration sets the absolute stereochemistry. The carbobenzoxy (Cbz) protecting group is crucial; it prevents unwanted side reactions at the nitrogen atom during the reduction of the carboxylic acid and can be cleanly removed under standard hydrogenolysis conditions.[3][4]

Methodology I: Direct Reduction of N-Cbz-D-cyclohexylglycine

The most direct pathway to the corresponding chiral amino alcohol is the reduction of the carboxylic acid moiety. This transformation requires a reducing agent potent enough to reduce a carboxylic acid without affecting the Cbz protecting group or causing racemization of the adjacent stereocenter.

Causality in Reagent Selection

While powerful hydrides like lithium aluminum hydride (LiAlH₄) are effective, they can be hazardous on a larger scale.[2] A safer and highly effective alternative is the use of sodium borohydride in combination with an activating agent like iodine or the use of sodium bis(2-methoxyethoxy)aluminum hydride (commercially known as Vitride or Red-Al).[5] The NaBH₄/I₂ system, for instance, is believed to generate diborane in situ, which is the active reducing species for the carboxylic acid. Vitride is a strong yet more manageable reducing agent than LiAlH₄.[5] The Cbz group is stable to these hydride-based reducing agents.

Experimental Workflow: Direct Reduction

G cluster_0 Step 1: Reduction cluster_1 Step 2: Workup & Purification cluster_2 Step 3: Deprotection (Optional) A N-Cbz-D-cyclohexylglycine in Anhydrous THF B Add Reducing Agent (e.g., Vitride or NaBH₄/I₂) 0°C to RT A->B C Reaction Quench (e.g., Rochelle's Salt or Methanol) B->C D Aqueous Workup & Extraction with EtOAc C->D E Dry Organic Layer (Na₂SO₄) & Concentrate D->E F Purify via Flash Chromatography E->F G Cbz-protected Amino Alcohol in Methanol F->G H Hydrogenolysis (H₂, Pd/C catalyst) G->H I Filter & Concentrate H->I J Final Product: (R)-2-amino-2-cyclohexylethanol I->J

Caption: Workflow for the synthesis of (R)-2-amino-2-cyclohexylethanol.

Protocol 1: Synthesis of (R)-2-(benzyloxycarbonylamino)-2-cyclohexylethanol

Materials:

  • N-Cbz-D-cyclohexylglycine

  • Sodium bis(2-methoxyethoxy)aluminum hydride (Vitride, ~70 wt. % in toluene)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve N-Cbz-D-cyclohexylglycine (1.0 eq) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add Vitride (approx. 2.0-2.5 eq) dropwise via syringe, ensuring the internal temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0°C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to stir vigorously for 1 hour until two clear layers form.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically pure Cbz-protected amino alcohol.[1]

Protocol 2: Deprotection to (R)-2-amino-2-cyclohexylethanol
  • Dissolve the purified (R)-2-(benzyloxycarbonylamino)-2-cyclohexylethanol in methanol.

  • Add Palladium on carbon (10% Pd/C, ~5-10 mol% Pd).

  • Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir the suspension vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC. Upon completion (typically 4-12 hours), carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final amino alcohol, which can be used directly or further purified if necessary.[6]

Reagent SystemTypical ConditionsAdvantagesConsiderations
Vitride (Red-Al) THF, 0°C to RTHigh yield, good functional group toleranceMoisture sensitive, requires careful quenching
NaBH₄ / I₂ THF, 0°C to RTMilder than LiAlH₄, readily available reagentsGenerates H₂ gas, requires careful addition
LiAlH₄ THF, 0°C to RTVery powerful and effectivePyrophoric, highly reactive, requires extreme caution

Advanced Application: A Precursor for CBS Catalysis

The chiral amino alcohol synthesized in Protocol 1 is an ideal precursor for creating a chiral oxazaborolidine catalyst. These catalysts are central to the Corey-Bakshi-Shibata (CBS) reduction, a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols with high predictability and enantiomeric excess (>95% ee).[7][8][9]

The CBS Catalytic Cycle

The mechanism involves the formation of a catalyst-borane complex.[8] This complex coordinates to the ketone, positioning the carbonyl group for a stereoselective hydride transfer from the borane. The bulky cyclohexyl group from our precursor would effectively shield one face of the ketone, directing the hydride attack to the opposite face and thereby controlling the stereochemical outcome.[10]

G Catalyst CBS Catalyst (Oxazaborolidine) Complex1 Catalyst-BH₃ Complex Catalyst->Complex1 + BH₃ TS Ternary Transition State Complex1->TS + Ketone Ketone Prochiral Ketone (R-CO-R') Ketone->TS Complex2 Product-Catalyst Complex TS->Complex2 Hydride Transfer Complex2->Catalyst Release Product Chiral Alcohol Complex2->Product

Caption: The catalytic cycle of a Corey-Bakshi-Shibata (CBS) reduction.

Protocol 3: Conceptual Synthesis and Use of a D-Cyclohexylglycinol-Derived CBS Catalyst

Part A: Catalyst Formation (in situ)

  • To a solution of the chiral amino alcohol, (R)-2-amino-2-cyclohexylethanol (from Protocol 2, 10-20 mol%), in anhydrous THF under a nitrogen atmosphere, add borane-dimethyl sulfide complex (BH₃·SMe₂, ~1.1 eq relative to the amino alcohol).

  • Stir the mixture at room temperature for approximately 30-60 minutes. The formation of the oxazaborolidine ring occurs with the evolution of hydrogen gas. This generates the active catalyst in situ.[11][12]

Part B: Asymmetric Ketone Reduction

  • Cool the solution containing the in situ generated catalyst to the desired temperature (e.g., 0°C or -20°C).

  • Slowly add a solution of the prochiral ketone (1.0 eq) in anhydrous THF to the catalyst solution.

  • Add the stoichiometric reducing agent, typically borane-dimethyl sulfide complex (BH₃·SMe₂, 0.6-1.0 eq), dropwise over a period of 30-60 minutes.

  • Stir the reaction until TLC analysis indicates complete consumption of the ketone.

  • Carefully quench the reaction by the slow addition of methanol.

  • After gas evolution ceases, remove the solvent under reduced pressure.

  • Perform a standard aqueous workup and purify the resulting chiral secondary alcohol by flash chromatography.[10]

Substrate ExampleExpected Product ConfigurationTypical Enantiomeric Excess (ee)
Acetophenone(R)-1-Phenylethanol>95%
1-Tetralone(R)-1,2,3,4-Tetrahydronaphthalen-1-ol>97%
α-Chloroacetophenone(R)-2-Chloro-1-phenylethanol>96%

Conclusion

N-Cbz-D-cyclohexylglycine serves as an outstanding chiral precursor for the synthesis of valuable amino alcohols. The direct reduction method offers a straightforward and reliable route to (R)-2-amino-2-cyclohexylethanol, a building block in its own right. Furthermore, this product can be readily converted into a highly effective oxazaborolidine catalyst for asymmetric synthesis, demonstrating the compound's broader utility. The protocols and conceptual frameworks provided herein offer researchers a robust starting point for leveraging this versatile reagent in drug discovery and development programs.

References

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. Retrieved from [Link]

  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143. Retrieved from [Link]

  • Yadav, V. K. (2019). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • Stephanopoulos, G., & Voigt, C. A. (2017). Production of chiral 1,2-amino alcohols and alpha-amino acids from alkenes by cascade biocatalysis. (U.S. Patent No. US20170067084A1). Google Patents.
  • Gore, V. K., & Ma, N. (2010). Process for preparing enantiomerically enriched amino-alcohols. (U.S. Patent No. US20100168385A1). Google Patents.
  • Wang, X., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,2-amino alcohol synthesis by hydroxylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • Fossey-Jouenne, A., Vergne-Vaxelaire, C., & Zaparucha, A. (2022). Enzymatic Cascade Reactions For Synthesis Of Chiral Amino Alcohols From L-lysine. JoVE. Retrieved from [Link]

  • Gawande, M. B., & Khetan, A. (2003). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. Letters in Peptide Science, 10, 79–82. Retrieved from [Link]

  • Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(10), 2408. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Retrieved from [Link]

  • Reddy, M. V., Pulipaka, S., & Sharma, A. K. (2025). Stereoselective reduction of enantiopure α-l-amino-β-keto esters using oxazaborolidine catalysts for the synthesis of statine analogues. ACG Publications. Retrieved from [Link]

  • Polt, R., et al. (1995). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA, 49(5), 166-170. Retrieved from [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 291-306. Retrieved from [Link]

  • Kaushik, V. (2020). Corey-Bakshi-Shibata (CBS) Reduction. YouTube. Retrieved from [Link]

  • Scharf, A. D., et al. (2016). De Novo Design and Asymmetric Synthesis of a C-1/2 Benzodioxin Fused Glycoside Analogue of Lincomycin. Organic Letters, 18(2), 244-247. Retrieved from [Link]

  • El-Faham, A., & Al-Obeidi, F. (2011). An Efficient Asymmetric Synthesis of Fmoc-L-cyclopentylglycine via Diastereoselective Alkylation of a Glycine Enolate Equivalent. ResearchGate. Retrieved from [Link]

  • Perio, B., et al. (2000). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. ResearchGate. Retrieved from [Link]

  • Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Retrieved from [Link]

  • Sangeetha, S., et al. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. Retrieved from [Link]

  • Harada, T., et al. (2008). Oxazaborolidine-catalyzed enantioselective reduction of alpha-methylene ketones to allylic alcohols. PubMed. Retrieved from [Link]

  • Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Retrieved from [Link]

  • Alouane, N., et al. (2025). Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. MDPI. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing racemization during n-Cbz-d-cyclohexylglycinol processing

Welcome to the technical support center for N-Cbz-D-cyclohexylglycinol. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges associated with handling this val...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Cbz-D-cyclohexylglycinol. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges associated with handling this valuable chiral building block. The primary focus is on understanding and mitigating the risk of racemization, a critical factor in maintaining the enantiomeric purity and, therefore, the efficacy of downstream active pharmaceutical ingredients (APIs).

Part 1: Troubleshooting Guide - Minimizing Racemization

This section addresses specific issues that can arise during the processing of N-Cbz-D-cyclohexylglycinol, leading to a loss of stereochemical integrity. The underlying mechanism of racemization for N-protected amino acid derivatives often involves the formation of an oxazolone (or azlactone) intermediate, particularly during activation of the carboxyl group or under harsh pH and temperature conditions. While N-Cbz-D-cyclohexylglycinol is an amino alcohol, the principles of protecting the stereocenter are analogous, with the adjacent amine's stereocenter being susceptible, especially during synthetic manipulations.

Issue 1: Loss of Enantiomeric Purity During Amide Coupling Reactions

Question: We are experiencing a significant drop in enantiomeric excess (e.e.) after coupling N-Cbz-D-cyclohexylglycine (the precursor acid to the alcohol) with an amine. What are the likely causes and how can we prevent this?

Answer:

Racemization during amide coupling is a classic problem in peptide synthesis and is highly relevant when working with the parent acid of your amino alcohol. The primary culprit is the formation of a 5(4H)-oxazolone intermediate, which has an acidic proton at the C4 position. Deprotonation of this proton leads to a planar, achiral enolate that rapidly racemizes. Upon reaction with the amine, this intermediate yields a racemic product.

Core Causality:

  • Activation Method: Over-activation of the carboxylic acid can promote oxazolone formation. Reagents like carbodiimides (e.g., DCC, EDC) in the absence of an appropriate additive are known to increase this risk.

  • Base Strength: The presence of a strong, non-sterically hindered tertiary amine base (like triethylamine, TEA) can readily deprotonate the oxazolone intermediate, accelerating racemization.

  • Temperature: Higher reaction temperatures provide the activation energy needed for both oxazolone formation and deprotonation, increasing the rate of racemization.

Troubleshooting Protocol & Mitigation Strategies:

  • Choice of Coupling Reagents:

    • Recommendation: Utilize coupling reagents known to suppress racemization. The addition of additives that form activated esters less prone to oxazolone formation is critical.

    • Protocol: Employ a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the initially formed O-acylisourea to generate an active ester that is more sterically hindered and less prone to cyclization into the oxazolone.

  • Base Selection:

    • Recommendation: Switch from triethylamine to a more sterically hindered or weaker base.

    • Protocol: Replace triethylamine with N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). The bulky nature of DIPEA makes it a poorer nucleophile and less efficient at deprotonating the oxazolone intermediate. NMM is a weaker base and is also a common choice for minimizing racemization.

  • Temperature Control:

    • Recommendation: Maintain strict temperature control throughout the activation and coupling steps.

    • Protocol: Initiate the activation of the carboxylic acid at 0 °C for 30-60 minutes before adding the amine component. Allow the reaction to proceed at 0 °C for a few hours and then let it slowly warm to room temperature. Avoid any deliberate heating of the reaction mixture.

Summary of Recommended Conditions:

ParameterStandard (High Risk) ConditionRecommended (Low Risk) ConditionRationale
Coupling Reagent EDC aloneEDC / HOBt or EDC / OxymaForms an active ester less prone to oxazolone formation.
Base Triethylamine (TEA)DIPEA or N-Methylmorpholine (NMM)Steric hindrance/lower basicity reduces the rate of oxazolone deprotonation.
Temperature Room Temperature or Elevated0 °C to Room TemperatureLower temperature slows the rate of both oxazolone formation and racemization.

Workflow Diagram: Amide Coupling

cluster_activation Activation Step (0°C) cluster_coupling Coupling Step (0°C -> RT) Acid N-Cbz-D-Chg-OH ActiveEster Active Ester Intermediate Acid->ActiveEster Reagent Reagent EDC/HOBt Product Coupled Product (High e.e.) ActiveEster->Product Amine, Base Amine Amine (R-NH2) Base DIPEA

Caption: Recommended workflow for minimizing racemization during amide coupling.

Issue 2: Racemization During Cbz Deprotection

Question: We are observing partial racemization of our final amino alcohol product after removing the Cbz protecting group. Our current method uses HBr in acetic acid. Why is this happening and what is a safer alternative?

Answer:

While strong acidic conditions like HBr in acetic acid are effective for Cbz cleavage, they are harsh and can promote racemization, especially if elevated temperatures are used or if the substrate has structural features that stabilize a carbocation intermediate adjacent to the stereocenter. For N-Cbz-D-cyclohexylglycinol, the benzylic carbocation formed upon cleavage is stabilized, but the strongly acidic and potentially high-temperature environment can compromise the adjacent stereocenter.

Core Causality:

  • Harsh Acidity: Strongly acidic conditions can lead to side reactions and partial racemization through various mechanisms, including acid-catalyzed enolization if any carbonyl groups are present in the molecule's periphery.

  • High Temperature: The reaction often requires heating to go to completion, which universally increases the rate of racemization.

Troubleshooting Protocol & Mitigation Strategies:

  • Method Change - Catalytic Hydrogenolysis:

    • Recommendation: The gold standard for Cbz deprotection with minimal risk of racemization is catalytic hydrogenolysis. This method is performed under neutral pH and typically at room temperature.

    • Protocol:

      • Dissolve the N-Cbz-D-cyclohexylglycinol in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

      • Add a catalytic amount of palladium on carbon (Pd/C), typically 5-10 mol%.

      • Purge the reaction vessel with an inert gas (N₂ or Ar) and then introduce hydrogen gas (H₂), usually via a balloon or a Parr hydrogenator.

      • Stir the reaction vigorously at room temperature until TLC or LCMS analysis shows complete consumption of the starting material.

      • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

      • Evaporate the solvent to yield the deprotected amino alcohol.

Workflow Diagram: Cbz Deprotection

Start N-Cbz-D-cyclohexylglycinol in MeOH Catalyst Add 10% Pd/C Start->Catalyst Hydrogen Introduce H₂ Atmosphere (1 atm, RT) Catalyst->Hydrogen Reaction Stir until complete (Monitor by TLC/LCMS) Hydrogen->Reaction Filter Filter through Celite® to remove Pd/C Reaction->Filter Evap Evaporate Solvent Filter->Evap End D-cyclohexylglycinol (High e.e.) Evap->End

Caption: Safe Cbz deprotection workflow using catalytic hydrogenolysis.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for N-Cbz protected amino acid derivatives?

A1: The most common pathway for racemization, particularly when the carboxyl group is activated (e.g., during peptide coupling), is through the formation of a 5(4H)-oxazolone intermediate. The hydrogen atom at the stereocenter (C4) of this ring is acidic and can be removed by a base. The resulting anion is achiral, and its reprotonation can occur from either face, leading to a racemic mixture. Therefore, any condition that promotes oxazolone formation and subsequent deprotonation, such as strong activating agents, non-hindered bases, and high temperatures, will increase the risk of racemization.

Q2: How should I properly store N-Cbz-D-cyclohexylglycinol to ensure its long-term stability and enantiomeric purity?

A2: N-Cbz-D-cyclohexylglycinol is a stable, crystalline solid. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place, protected from light. A standard laboratory refrigerator (2-8 °C) is ideal. Avoid storing it in a freezer if it contains residual moisture, as this can lead to degradation over many freeze-thaw cycles. Under these conditions, the compound should remain stable with no loss of enantiomeric purity for years.

Q3: What analytical method is best for monitoring the enantiomeric purity of N-Cbz-D-cyclohexylglycinol and its products?

A3: The most reliable and accurate method for determining enantiomeric excess (e.e.) is chiral High-Performance Liquid Chromatography (HPLC) . You will need a chiral stationary phase (CSP) column. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica support are very common and effective for separating enantiomers of amino acid derivatives. A typical mobile phase would be a mixture of hexane and isopropanol. The exact column and mobile phase composition would need to be screened to find the optimal separation conditions for your specific compound.

Q4: Can basic or acidic aqueous workups cause racemization?

A4: Yes, they can, although the risk is often lower than during a reaction. Prolonged exposure to strongly acidic (pH < 1) or strongly basic (pH > 12) conditions, especially with heating, should be avoided. During an aqueous workup, it is best to use milder reagents like saturated sodium bicarbonate (NaHCO₃) solution for neutralization instead of stronger bases like sodium hydroxide (NaOH), and dilute acids like 1N HCl instead of concentrated acids. Perform the workup efficiently and at room temperature or below to minimize contact time.

References

  • Minimization of Racemization in Peptide Synthesis . American Peptide Society. [Link]

  • Coupling Reagents: Racemization . CEM Corporation. [Link]

  • Cbz (Z) Group - Deprotection . Synthetic Page. [Link]

Reference Data & Comparative Studies

Validation

Technical Guide: HPLC Methodologies for Purity Determination of Z-D-Cyclohexylglycinol

Executive Summary Z-D-Cyclohexylglycinol (Cbz-D-cyclohexylglycinol) is a critical chiral building block often employed in the synthesis of thrombin inhibitors and peptidomimetics. Its structural duality—possessing a hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-D-Cyclohexylglycinol (Cbz-D-cyclohexylglycinol) is a critical chiral building block often employed in the synthesis of thrombin inhibitors and peptidomimetics. Its structural duality—possessing a hydrophobic cyclohexyl ring and a polar hydroxyl group, protected by a benzyloxycarbonyl (Z) moiety—presents a unique analytical challenge.

To ensure pharmaceutical-grade quality, a single HPLC method is insufficient. This guide delineates a dual-method strategy :

  • Reversed-Phase (RP-HPLC): For determining chemical purity and quantifying related synthetic impurities (e.g., free amines, truncated byproducts).

  • Chiral Normal-Phase (NP-HPLC): For determining enantiomeric excess (% ee), specifically resolving the Z-L-cyclohexylglycinol impurity.

Part 1: The Analytical Challenge

Before selecting a protocol, the analyst must understand the molecular behavior of Z-D-cyclohexylglycinol in solution.

Structural Properties & Chromatographic Behavior[1][2][3][4][5]
  • Chromophores: The Z-group (benzyl carbamate) provides strong UV absorption at 254 nm (aromatic) and 210-220 nm (carbonyl).

  • Solubility: The cyclohexyl and benzyl groups make the molecule lipophilic. It is sparingly soluble in pure water but highly soluble in Acetonitrile (ACN), Methanol (MeOH), and Isopropanol (IPA).

  • Chiral Center: The alpha-carbon is chiral. The "D" (R-configuration) is the active target; the "L" (S-configuration) is a critical impurity.

The Decision Matrix

The following decision tree illustrates when to deploy which methodology during the drug development lifecycle.

method_selection start Sample: Z-D-Cyclohexylglycinol goal Define Analytical Goal start->goal chem_purity Goal: Chemical Purity (Synthesis Byproducts) goal->chem_purity chiral_purity Goal: Enantiomeric Purity (D vs L Isomer) goal->chiral_purity rp_hplc Method A: RP-HPLC (C18) Gradient Elution chem_purity->rp_hplc chiral_hplc Method B: Chiral NP-HPLC (Amylose/Cellulose CSP) chiral_purity->chiral_hplc result_chem Output: % Area of Related Substances rp_hplc->result_chem result_chiral Output: Enantiomeric Excess (% ee) chiral_hplc->result_chiral

Figure 1: Analytical workflow selection based on specific quality control requirements.

Part 2: Method A - Chemical Purity (RP-HPLC)

This method utilizes the hydrophobic nature of the Z-group and cyclohexyl ring to separate the main peak from polar impurities (like the deprotected free amine) and lipophilic dimers.

Experimental Protocol

System: Agilent 1260 Infinity II or equivalent quaternary pump system.

ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 × 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 214 nm (high sensitivity) and 254 nm (selectivity for Z-group)
Injection Vol 5–10 µL
Diluent 50:50 Water:ACN
Gradient Program
Time (min)% Mobile Phase BRationale
0.030%Initial hold to retain polar impurities.
15.090%Linear ramp to elute the hydrophobic Z-D-cyclohexylglycinol.
18.090%Wash to remove highly lipophilic dimers.
18.130%Return to initial conditions.
23.030%Re-equilibration (Critical for reproducibility).
Scientific Rationale
  • TFA Usage: The 0.1% TFA acts as an ion-pairing agent and suppresses the ionization of residual silanols on the column and the hydroxyl group of the analyte, sharpening the peak shape (

    
    ).
    
  • Wavelength Selection: 214 nm detects the amide bond of the carbamate, offering higher sensitivity for trace impurities lacking the aromatic ring. 254 nm is specific to the Z-protecting group.

Part 3: Method B - Enantiomeric Purity (Chiral NP-HPLC)

RP-HPLC is "blind" to chirality in this context. To separate the D-isomer from the L-isomer, we must use a Chiral Stationary Phase (CSP).

The "Gold Standard" Selection

For N-protected amino alcohols, Amylose tris(3,5-dimethylphenylcarbamate) phases (e.g., Chiralpak AD-H or Chiralpak IA ) are superior. The carbamate groups on the CSP form hydrogen bonds with the Z-group and the hydroxyl moiety of the analyte.

Experimental Protocol

System: Dedicated Normal Phase HPLC (avoid water in lines).

ParameterCondition
Column Chiralpak AD-H (Daicel) or Lux Amylose-1 (Phenomenex), 4.6 × 250 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (IPA) (90 : 10 v/v)
Flow Rate 1.0 mL/min
Column Temp 25°C (Lower temperature often improves chiral resolution)
Detection UV @ 254 nm
Back Pressure Typically 30–50 bar (Do not exceed 100 bar on standard AD-H)
Chiral Recognition Mechanism

The separation relies on a "Three-Point Interaction" model between the analyte and the CSP.

chiral_mechanism cluster_csp Stationary Phase (Amylose Derivative) cluster_analyte Analyte: Z-D-Cyclohexylglycinol CSP_NH CSP Carbamate (NH) (H-Bond Donor) CSP_CO CSP Carbonyl (C=O) (H-Bond Acceptor) CSP_Pocket Chiral Cavity (Steric Fit) Analyte_CO Z-Group (C=O) Analyte_CO->CSP_NH H-Bond Analyte_OH Hydroxyl (-OH) Analyte_OH->CSP_CO H-Bond Analyte_Cy Cyclohexyl Ring Analyte_Cy->CSP_Pocket Steric Exclusion (L-isomer blocked)

Figure 2: Mechanistic interaction between Z-D-cyclohexylglycinol and the Amylose-based CSP.

Part 4: Comparative Analysis & Data Interpretation

The following table contrasts the performance metrics you should expect from each method.

FeatureMethod A: RP-HPLC (C18)Method B: Chiral NP-HPLC (AD-H)
Primary Purpose Chemical Purity (Related Substances)Enantiomeric Purity (% ee)
Selectivity (

)
High for hydrophobicity differencesHigh for stereochemical differences
Typical Retention (

)
5–8 min (Gradient dependent)8–15 min (Isocratic)
Resolution (

)
> 5.0 (Main peak vs. Free amine)> 2.5 (D-isomer vs. L-isomer)
Cost per Run Low (Water/ACN)High (Hexane/IPA)
Robustness ExcellentSensitive to temperature & solvent water content
Representative Performance Data (Simulated)
  • RP-HPLC:

    • Impurity 1 (Free Amine): RRT 0.4 (Elutes early due to polarity).

    • Main Peak (Z-D-CHG): RRT 1.0.

    • Impurity 2 (Dimer): RRT 1.2.

  • Chiral HPLC:

    • Peak 1 (L-Isomer): 9.5 min.

    • Peak 2 (D-Isomer): 11.2 min.

    • 
       (Separation Factor): 1.25.[1]
      

Part 5: Troubleshooting & System Suitability

To ensure the "Trustworthiness" of your results, every sequence must include a System Suitability Test (SST) .

Self-Validating Protocols
  • Racemic Standard Check: Always inject a racemic mixture (DL-Z-cyclohexylglycinol) before your samples in the Chiral Method.

    • Pass Criteria: Baseline resolution (

      
      ) between enantiomers.
      
  • Blank Injection: Inject pure mobile phase.

    • Pass Criteria: No ghost peaks at the retention time of the main peak (critical for purity calculations).

  • Sensitivity Check (LOQ): Inject a 0.05% standard.

    • Pass Criteria: Signal-to-Noise ratio (S/N) > 10.

Common Issues
  • Peak Tailing in Chiral Method:

    • Cause: Non-specific interaction with residual silanols on the silica support.

    • Fix: Add 0.1% Ethanolamine or Diethylamine (DEA) to the Hexane/IPA mobile phase. Note: Only necessary if tailing factor > 1.5.[1]

  • Retention Time Drift:

    • Cause: Evaporation of Hexane (volatile) or water uptake in IPA.

    • Fix: Use pre-mixed mobile phases and keep solvent bottles capped.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. (Accessed 2026).[2] Guide on solvent compatibility and mobile phase selection for amylose-based columns. [Link]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Detailed mechanisms of polysaccharide CSPs. [Link]

  • Subramanian, G. (Ed.). Chiral Separation Techniques: A Practical Approach.[3] Wiley-VCH, 3rd Edition. Authoritative text on enantioseparation of N-protected amino acids. [Link]

  • Snyder, L. R., et al. Practical HPLC Method Development. Wiley-Interscience. The foundational text for gradient RP-HPLC optimization. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of N-Cbz-D-cyclohexylglycinol

This guide provides an in-depth analysis of the fragmentation behavior of N-Cbz-D-cyclohexylglycinol under electrospray ionization (ESI) tandem mass spectrometry (MS/MS). Designed for researchers in drug development and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the fragmentation behavior of N-Cbz-D-cyclohexylglycinol under electrospray ionization (ESI) tandem mass spectrometry (MS/MS). Designed for researchers in drug development and organic synthesis, this document compares fragmentation patterns at varying collision energies, explains the underlying chemical principles, and offers a robust experimental protocol for reproducible analysis.

Introduction: The Analytical Imperative

N-Cbz-D-cyclohexylglycinol is a chiral building block of significant interest in medicinal chemistry and peptide synthesis. Its structure incorporates a bulky cyclohexyl group, a primary alcohol, and a nitrogen atom protected by the ubiquitous carboxybenzyl (Cbz) group.[1] Accurate characterization of this and related molecules is critical for reaction monitoring, purity assessment, and metabolic profiling. Tandem mass spectrometry provides unparalleled sensitivity and structural information, but interpreting the resulting fragmentation spectra requires a nuanced understanding of the competing dissociation pathways. This guide elucidates these pathways, providing a framework for the confident identification of Cbz-protected amino alcohols.

Foundational Principles of Fragmentation

The fragmentation of N-Cbz-D-cyclohexylglycinol in a collision-induced dissociation (CID) experiment is not random. It is a predictable process governed by the chemical lability of its functional groups. Upon ESI, the molecule is typically protonated to form the [M+H]⁺ ion. The subsequent fragmentation of this precursor ion is directed by the desire to form stable, low-energy product ions and neutral molecules.

The key structural features influencing fragmentation are:

  • The Carboxybenzyl (Cbz) Group: This group contains a labile benzylic C-O bond, making it a primary site for fragmentation. Cleavage of this group is a hallmark of Cbz-protected compounds.[1][2]

  • The Carbamate Linkage: The carbamate moiety itself can undergo characteristic losses, notably decarboxylation (loss of CO₂).[3]

  • The Amino Alcohol Backbone: The C-C bonds adjacent to the nitrogen atom (α-cleavage) and the primary alcohol (loss of H₂O) are common and informative cleavage points.[4][5]

By comparing fragmentation spectra at low and high collision energies, we can differentiate primary fragments from subsequent product ions, thereby assembling a complete picture of the dissociation cascade.

Experimental Workflow: A Self-Validating Protocol

Reproducibility is paramount in analytical science. The following protocol is designed to be robust and provide a clear basis for comparison.

2.1. Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of N-Cbz-D-cyclohexylglycinol in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid is crucial as it facilitates protonation, aiding in the formation of the [M+H]⁺ precursor ion.[6]

2.2. Mass Spectrometry Analysis
  • Instrument: Analysis is performed on a triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode.

  • Infusion: Direct infusion via syringe pump at a flow rate of 5 µL/min.

  • MS1 Scan: Acquire a full scan from m/z 50 to 500 to identify the protonated molecule [M+H]⁺. For N-Cbz-D-cyclohexylglycinol (C₁₆H₂₃NO₃, M.W. = 277.36), the target precursor ion is m/z 278.17.

  • MS/MS Scans (Product Ion Scans):

    • Select the precursor ion at m/z 278.17 with an isolation width of 1-2 m/z.

    • Fragment the precursor ion using nitrogen as the collision gas.

    • Acquire product ion spectra under two distinct conditions:

      • Low Collision Energy: 15 eV (to favor the formation of primary, higher-mass fragments).

      • High Collision Energy: 40 eV (to induce further fragmentation and reveal secondary product ions).

The use of two energy levels allows for a more complete mapping of the fragmentation pathways, a self-validating approach where the fragments from the low-energy experiment should appear as precursors to the smaller fragments in the high-energy experiment.

G Experimental Workflow for MS/MS Analysis cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Stock 1 mg/mL Stock in Methanol Work Dilute to 1 µg/mL in ACN/H₂O (0.1% Formic Acid) Stock->Work Dilution Infusion Direct Infusion (5 µL/min) MS1 MS1 Scan: Identify Precursor [M+H]⁺ at m/z 278.17 Infusion->MS1 MS2_Low MS/MS (Low Energy: 15 eV) Isolate m/z 278.17 MS1->MS2_Low Precursor Selection MS2_High MS/MS (High Energy: 40 eV) Isolate m/z 278.17 MS1->MS2_High Precursor Selection Compare Compare Fragmentation Patterns MS2_Low->Compare MS2_High->Compare Elucidate Elucidate Fragmentation Pathways Compare->Elucidate

Caption: High-level workflow for the MS/MS analysis of N-Cbz-D-cyclohexylglycinol.

Results: A Comparative Fragmentation Analysis

The collision energy profoundly influences the observed product ion spectrum. At low energy, fragmentation is minimal and dominated by the most facile bond cleavages. At high energy, a richer spectrum of smaller fragments appears as the initial product ions are themselves fragmented.

3.1. Tabulated Fragmentation Data
Observed m/z Proposed Formula Neutral Loss Proposed Fragment Structure Relative Abundance (Low Energy - 15 eV) Relative Abundance (High Energy - 40 eV)
278.17[C₁₆H₂₄NO₃]⁺-Precursor Ion [M+H]⁺100%5%
260.16[C₁₆H₂₂NO₂]⁺H₂O (18.01)[M+H-H₂O]⁺25%15%
186.12[C₉H₁₆NO₂]⁺C₇H₈ (92.06)[M+H-Toluene]⁺80%30%
170.12[C₈H₁₆NO₂]⁺C₈H₈ (104.06)[M+H-Styrene]⁺15%10%
142.10[C₉H₁₄N]⁺CO₂ + H₂O (62.01)[M+H-Toluene-CO₂]⁺40%90%
126.11[C₈H₁₆N]⁺C₈H₈O₂ (136.05)Cyclohexylglycinol fragment5%20%
91.05[C₇H₇]⁺C₉H₁₆NO₃ (185.11)Tropylium Ion95%100%
3.2. Major Fragmentation Pathways

The most dominant fragmentation route, especially at high collision energy, is the formation of the tropylium ion at m/z 91.05 . This is the quintessential fragment for any compound containing a benzyl moiety. It arises from the cleavage of the benzylic C-O bond, generating the highly stable, aromatic C₇H₇⁺ cation. Its high abundance across all energy levels makes it a definitive diagnostic ion for the presence of the Cbz group.

G Parent [M+H]⁺ m/z 278.17 Tropylium Tropylium Ion [C₇H₇]⁺ m/z 91.05 Parent->Tropylium Cleavage of benzylic C-O bond Neutral C₉H₁₆NO₃

Caption: Formation of the diagnostic tropylium ion (m/z 91).

A highly characteristic pathway for Cbz-protected amines involves the loss of a neutral toluene molecule (92 Da) via a rearrangement, followed by the loss of carbon dioxide (44 Da).[2]

  • Loss of Toluene: The precursor ion (m/z 278.17) readily loses toluene to form a key intermediate at m/z 186.12 . This is a major fragment at low collision energy, indicating it is a primary and energetically favorable dissociation.

  • Decarboxylation: This intermediate (m/z 186.12) contains a protonated carbamic acid structure, which is unstable and rapidly loses CO₂. This results in the highly abundant fragment ion at m/z 142.10 . The shift in abundance from m/z 186.12 at low energy to m/z 142.10 at high energy clearly demonstrates this sequential fragmentation.

G Parent [M+H]⁺ m/z 278.17 Intermediate [M+H - Toluene]⁺ m/z 186.12 Parent->Intermediate - C₇H₈ (Toluene) Final [M+H - Toluene - CO₂]⁺ m/z 142.10 Intermediate->Final - CO₂

Caption: Sequential loss of toluene and carbon dioxide.

Fragmentation also occurs within the cyclohexylglycinol portion of the molecule, providing complementary structural information.

  • Loss of Water: The presence of a primary alcohol facilitates the neutral loss of water (18 Da), leading to the ion at m/z 260.16 . This is a common fragmentation for alcohols and is more prominent at lower collision energies.[4][7]

  • α-Cleavage: Cleavage of the C-C bond between the alpha-carbon and the cyclohexyl ring is another expected pathway for amines.[5] While not a dominant fragment in this case due to the overwhelming preference for Cbz-related fragmentation, it can contribute to minor ions in the spectrum.

Conclusion

The tandem mass spectrometry fragmentation of N-Cbz-D-cyclohexylglycinol is a systematic process dominated by cleavages related to the Cbz protecting group. A comparative approach using low and high collision energies provides a wealth of structural information.

Key Diagnostic Fragments:

  • m/z 91.05 ([C₇H₇]⁺): The unequivocal marker for the benzyl moiety.

  • m/z 186.12 → m/z 142.10: This sequential loss of toluene (92 Da) and then carbon dioxide (44 Da) is a highly characteristic and reliable fragmentation cascade for Cbz-protected amines.

By understanding these predictable pathways, researchers can confidently identify N-Cbz-D-cyclohexylglycinol in complex matrices, distinguish it from related analogues, and apply these principles to the structural elucidation of other Cbz-protected compounds.

References
  • Title: Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]

  • Title: Cbz-Protected Amino Groups Source: Organic-Chemistry.org URL: [Link]

  • Title: Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation Source: PMC (PubMed Central) URL: [Link]

  • Title: Cbz-Protected Amino Groups - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identification Source: PubMed URL: [Link]

  • Title: Dissociation Chemistry of Protonated α‐, β‐ and Other Amino Acids Using Multiple Stage Tandem Mass Spectrometry Source: CiteDrive URL: [Link]

  • Title: Ion fragmentation of small molecules in mass spectrometry Source: SlideShare URL: [Link]

  • Title: Mass Spectrometry: Fragmentation Source: University of Arizona URL: [Link]

Sources

Validation

A Comparative Guide to the Characterization of N-Carbobenzoxy-d-cyclohexylglycinol and its Alternatives for Pharmaceutical Development

In the landscape of pharmaceutical development, the stereochemical purity of chiral building blocks is of paramount importance. These molecules, often the starting point for complex drug syntheses, dictate the biological...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical purity of chiral building blocks is of paramount importance. These molecules, often the starting point for complex drug syntheses, dictate the biological activity and safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of the characterization standards for N-Carbobenzoxy-d-cyclohexylglycinol, a key chiral intermediate, and its commonly used alternatives, N-Boc- and N-Fmoc-protected d-cyclohexylglycinol.

The selection of a protecting group strategy—be it Carbobenzoxy (Cbz), tert-Butoxycarbonyl (Boc), or 9-Fluorenylmethyloxycarbonyl (Fmoc)—has significant implications for the entire synthetic route, including the methods required to verify the purity and identity of the intermediates. This guide will delve into the essential analytical techniques and provide a framework for their application in a research and drug development setting.

The Critical Role of Chiral Purity in Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Therefore, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drugs.[][2] This necessitates robust analytical methods to characterize chiral starting materials and intermediates like N-Carbobenzoxy-d-cyclohexylglycinol.

A Comparative Overview of Protected d-Cyclohexylglycinol Derivatives

The choice of the amino-protecting group for d-cyclohexylglycinol is a critical decision in the early stages of process development. Each protecting group offers a unique balance of stability and deprotection conditions, influencing the selection of subsequent synthetic steps and the analytical methods required for quality control.

FeatureN-Carbobenzoxy-d-cyclohexylglycinolN-Boc-d-cyclohexylglycinolN-Fmoc-d-cyclohexylglycinol
Protecting Group Carbobenzoxy (Cbz)tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Hydrogenolysis (e.g., H₂/Pd) or strong acidsAcid-labile (e.g., TFA)Base-labile (e.g., piperidine)
Typical Application Solution-phase synthesisSolid-phase and solution-phase synthesisSolid-phase peptide synthesis (SPPS)
Key Advantages Stable to a wide range of reagentsEasily removed with acidOrthogonal to acid-labile side-chain protecting groups

This guide will now explore the key analytical techniques for the characterization of these crucial building blocks.

Essential Analytical Techniques for Characterization

A multi-pronged analytical approach is essential to fully characterize N-protected d-cyclohexylglycinol derivatives. This typically involves a combination of chromatographic and spectroscopic methods to confirm identity, purity, and stereochemical integrity.[3]

Workflow for Comprehensive Characterization

cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Confirmatory Analysis cluster_3 Data Interpretation & Reporting Sample Sample HPLC HPLC Analysis (Purity & Chiral Purity) Sample->HPLC Inject NMR NMR Spectroscopy (Structure Elucidation) Sample->NMR Dissolve MS Mass Spectrometry (Molecular Weight) Sample->MS Infuse/Inject Optical_Rotation Optical Rotation (Stereochemical Confirmation) Sample->Optical_Rotation Dissolve FTIR FT-IR Spectroscopy (Functional Groups) Sample->FTIR Prepare KBr pellet/film CoA Certificate of Analysis (CoA) HPLC->CoA NMR->CoA MS->CoA Optical_Rotation->CoA FTIR->CoA

Caption: A typical analytical workflow for the characterization of chiral building blocks.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of N-protected amino alcohols. Both reversed-phase and chiral HPLC methods are indispensable.

Reversed-Phase HPLC for Purity Determination: This method is used to separate the main compound from any process-related impurities or degradation products.

Chiral HPLC for Enantiomeric Purity: This is a critical step to ensure the stereochemical integrity of the d-enantiomer. The use of a suitable chiral stationary phase (CSP) is essential for separating the d- and l-enantiomers.

Illustrative HPLC Purity Data for Protected d-Cyclohexylglycine Derivatives:

CompoundPurity (HPLC Area %)Reference
N-Cbz-L-cyclohexylglycine99.5%[4]
Fmoc-D-Cha-OH≥ 98.0%
Boc-D-Chg-OH≥ 99% (TLC)[5]
D-α-Cyclohexylglycine≥ 98.0%[6]

Note: Data for the L-enantiomer of Cbz-protected cyclohexylglycine is provided for illustrative purposes due to the limited availability of specific data for the d-enantiomer.

Experimental Protocol: Chiral HPLC Analysis
  • Instrument: A standard HPLC system with a UV detector.

  • Column: A chiral stationary phase column (e.g., a polysaccharide-based CSP).

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape. The exact composition must be optimized for the specific analyte.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the aromatic protecting group (Cbz or Fmoc) absorbs strongly (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Injection Volume: 5-20 µL.

  • Analysis: Inject the sample and a racemic standard to determine the retention times of both enantiomers and calculate the enantiomeric excess (e.e.) of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous identification and structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the chemical structure of N-protected d-cyclohexylglycinol derivatives.

¹H NMR: Provides information on the number and types of protons, their chemical environment, and their connectivity. Key signals to observe include those for the cyclohexyl ring protons, the methine proton adjacent to the nitrogen, the methylene protons of the alcohol, and the protons of the protecting group.

¹³C NMR: Provides information on the number and types of carbon atoms in the molecule.

Expected ¹H NMR Chemical Shift Ranges (in CDCl₃):

ProtonsN-Cbz-d-cyclohexylglycinol (Predicted)N-Boc-d-cyclohexylglycinol (Reference)N-Fmoc-d-cyclohexylglycinol (Reference)
**Cyclohexyl (CH, CH₂) **0.8 - 2.0 ppm (m)~1.0 - 1.9 ppm (m)~0.9 - 1.8 ppm (m)
CH-N ~3.5 - 4.0 ppm (m)~3.6 ppm (m)~3.7 ppm (m)
CH₂-OH ~3.6 - 3.8 ppm (m)~3.7 ppm (m)~3.8 ppm (m)
Protecting Group ~7.3 ppm (s, 5H, Ar-H), ~5.1 ppm (s, 2H, CH₂-Ar)~1.4 ppm (s, 9H, t-Bu)~7.2-7.8 ppm (m, 8H, Ar-H), ~4.2-4.5 ppm (m, 3H, CH, CH₂)

Note: Predicted values for N-Cbz-d-cyclohexylglycinol are based on typical chemical shifts for similar structures.

Experimental Protocol: ¹H NMR Analysis
  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals.

  • Analysis: Assign the signals to the corresponding protons in the molecule and check for the presence of any impurity signals.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight of a compound, providing strong evidence for its identity. Electrospray ionization (ESI) is a common soft ionization technique used for these types of molecules.

Expected Molecular Ions:

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺Expected [M+Na]⁺
N-Cbz-d-cyclohexylglycinolC₁₆H₂₃NO₃277.36278.17300.15
N-Boc-d-cyclohexylglycinolC₁₃H₂₅NO₃243.34244.19266.17
N-Fmoc-d-cyclohexylglycinolC₂₃H₂₇NO₃365.47366.20388.18
Experimental Protocol: Mass Spectrometry Analysis
  • Instrument: A mass spectrometer equipped with an ESI source.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Analysis: Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, etc.) and compare the observed m/z values with the calculated values.

Optical Rotation

For a chiral molecule, the measurement of its optical rotation is a fundamental method to confirm its stereochemical identity. The specific rotation is a characteristic physical property of a chiral compound.

Expected Specific Rotation Values:

CompoundSpecific Rotation ([α]²⁰D)Reference
N-Cbz-D-2-phenylglycine-114.0 to -118.0° (c=1, ethanol)
Boc-D-2-cyclohexylglycine-12.3 ± 2º (c=1, MeOH)[5]

Note: Data for closely related compounds is provided as a reference due to the lack of specific data for the target molecules.

Experimental Protocol: Optical Rotation Measurement
  • Instrument: A polarimeter.

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a specific volume of a specified solvent (e.g., methanol, ethanol) in a volumetric flask.

  • Measurement: Fill the polarimeter cell with the solution, ensuring no air bubbles are present. Measure the angle of rotation.

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Conclusion

The comprehensive characterization of N-Carbobenzoxy-d-cyclohexylglycinol and its alternatives is a non-negotiable aspect of modern drug development. A combination of HPLC, NMR, mass spectrometry, and polarimetry provides a robust analytical package to ensure the identity, purity, and stereochemical integrity of these vital chiral building blocks. By adhering to rigorous analytical standards and understanding the nuances of each characterization technique, researchers and drug development professionals can build a solid foundation for the synthesis of safe and effective medicines.

References

  • Fmoc-D-Cha-OH [144701-25-7] - Peptides. (URL: [Link])

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (URL: [Link])

  • Vibrational Spectroscopic and Molecular Docking Studies on N-Carbobenzoxy-L-2-phenylglycine by Density Functional Theory Method | Asian Journal of Chemistry. (URL: [Link])

  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review - Acta Pharma Reports. (URL: [Link])

  • Benzyloxycarbonylglycine | C10H11NO4 | CID 14349 - PubChem. (URL: [Link])

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis - MDPI. (URL: [Link])

  • Vibrational Spectroscopic and Molecular Docking Studies on N-Carbobenzoxy-L-2-phenylglycine by Density Functional Theory Method | Request PDF - ResearchGate. (URL: [Link])

  • Chiral Purity in Drug Analysis - ResearchGate. (URL: [Link])

  • Multicomponent synthesis and photophysical study of novel α,β-unsaturated carbonyl depsipeptides and peptoids - Semantic Scholar. (URL: [Link])

  • US8357820B2 - Process for producing N-protected amino acid - Google P
  • Carbobenzoxyglycylglycine | C12H14N2O5 | CID 95686 - PubChem. (URL: [Link])

  • 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors - PubMed. (URL: [Link])

  • Cyclohexyl-Substituted Polyglycolides with High Glass Transition Temperatures | Request PDF - ResearchGate. (URL: [Link])

  • COMBINING CHIRAL CHROMATOGRAPHIC STATIONARY PHASES AND N-DERIVATIZATION STRATEGIES FOR THE QUALITATIVE AND QUANTITATIVE ANALYSIS - MavMatrix. (URL: [Link])

  • rthogo Cbz De Deoxy -Epiqu onal N eprote y - IISER Pune. (URL: [Link])

  • Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent - PMC. (URL: [Link])

  • A Study of Carbobenzoxy-D-phenylalanine-L-phenylalanine-glycine, an Inhibitor of Membrane Fusion, in Phospholipid Bilayers with Multinuclear Magnetic Resonance - e-Publications@Marquette. (URL: [Link])

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Comparative

Comparative Reactivity of Z-Protected vs. Fmoc-Protected Amino Alcohols

This guide provides an in-depth technical comparison of Benzyloxycarbonyl (Z) and Fluorenylmethyloxycarbonyl (Fmoc) protected amino alcohols. It is designed for researchers requiring precise control over orthogonality, s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Benzyloxycarbonyl (Z) and Fluorenylmethyloxycarbonyl (Fmoc) protected amino alcohols. It is designed for researchers requiring precise control over orthogonality, stability, and reactivity in complex synthesis.

Executive Summary: The Orthogonality Decision

The choice between Z (Cbz) and Fmoc protection for amino alcohols is rarely a matter of preference but of strategic orthogonality .

  • Select Z-Protection when your synthetic route involves basic conditions (e.g., nucleophilic substitutions, base-catalyzed condensations) or when the final deprotection can accommodate hydrogenolysis or strong acid.

  • Select Fmoc-Protection when your target molecule is acid-sensitive (e.g., contains glycosidic bonds, acid-labile side chains like Trt/Boc) or when you must avoid catalytic hydrogenation (e.g., presence of alkenes, alkynes, or sulfur).

Quick Comparison Matrix
FeatureZ-Protected Amino Alcohol Fmoc-Protected Amino Alcohol
Primary Removal Hydrogenolysis (

/Pd) or Strong Acid (HBr/AcOH)
Mild Base (20% Piperidine/DMF)
Base Stability Excellent (Stable to TEA, DIPEA, NaOH)Poor (Labile to

amines; risk with

amines)
Acid Stability Good (Stable to TFA; cleaved by HBr)Excellent (Stable to TFA, HBr, HCl)
Oxidation Risk Low (Compatible with Swern/basic conditions)Moderate (Base in Swern can trigger cleavage)
Solubility Moderate (Lipophilic)High (Very Lipophilic, often crystalline)
Sulfur Tolerance Poor (S-poisoning of Pd catalysts)Excellent

Synthesis of Amino Alcohols: The Reduction Step

The transformation of N-protected amino acids to amino alcohols is the foundational step. While multiple methods exist, Borane-Dimethyl Sulfide (BMS) reduction is the industry standard for maintaining optical purity.

Comparative Protocol Analysis
  • Mixed Anhydride /

    
    :  Historically common but chemically "capricious." It often leads to lower yields due to competitive hydrolysis of the anhydride.
    
  • Borane-THF / BMS: The superior method for both Z and Fmoc derivatives. It selectively reduces the carboxylic acid in the presence of the carbamate protecting group without racemization.

Standard Protocol: Borane Reduction of Fmoc/Z-Amino Acids

This protocol works for both protecting groups, but temperature control is critical for Fmoc to prevent thermal cleavage.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve 1.0 equiv of N-protected amino acid in anhydrous THF (0.2 M). Cool to -10°C.

  • Activation: Add N-Methylmorpholine (1.1 equiv) followed by Isobutyl chloroformate (1.1 equiv) if using mixed anhydride method (NOT RECOMMENDED for high purity).

  • Preferred Reduction: For Borane method, add

    
     (2.0 equiv) dropwise at 0°C.
    
    • Expert Note: For Fmoc, maintain temperature < 0°C during addition. Exotherms can trigger premature Fmoc cleavage.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (MeOH/DCM).

  • Quench: Cool to 0°C. Slowly add Methanol until gas evolution ceases.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M

    
    , 
    
    
    
    , and Brine.

Reactivity in Oxidation: The Critical Junction

Converting the amino alcohol to an amino aldehyde (e.g., for peptide aldehyde synthesis) is where the reactivity profiles diverge most sharply.

The Swern Oxidation Problem

The Swern oxidation uses Triethylamine (TEA) or DIPEA in the final step to trigger the formation of the carbonyl.

  • Z-Alcohols: Perfectly stable. The basic conditions pose no risk to the carbamate.

  • Fmoc-Alcohols: High Risk. While Fmoc is theoretically stable to tertiary amines, the excess base required in Swern (3-5 equiv) combined with potential temperature fluctuations can lead to:

    • Partial Fmoc cleavage (dibenzofulvene formation).

    • Racemization of the

      
      -carbon (via enolization promoted by base).
      
The Solution: Dess-Martin Periodinane (DMP)

For Fmoc-amino alcohols, Dess-Martin Periodinane is the authoritative choice. It operates under neutral conditions, preventing both deprotection and racemization.

Experimental Protocol: DMP Oxidation (Fmoc-Safe)
  • Dissolution: Dissolve Fmoc-amino alcohol (1.0 equiv) in DCM (wet DCM can actually accelerate the reaction, but dry is standard).

  • Oxidant Addition: Add Dess-Martin Periodinane (1.5 equiv) in one portion at 0°C.

  • Reaction: Warm to RT and stir for 1–2 hours.

  • Quench (Critical): Pour into a 1:1 mixture of Sat.

    
      and 10% 
    
    
    
    .
    • Why? Thiosulfate reduces the iodine byproduct; bicarbonate neutralizes acetic acid produced.

  • Extraction: Extract with DCM. The organic layer should be clear.

Derivatization: Oxazolidinones (Garner's Aldehyde)

Amino alcohols are frequently cyclized to oxazolidinones (Garner's Aldehyde derivatives) to lock the conformation and protect the heteroatoms.

  • Z-Protection: rarely used for Garner's aldehyde type synthesis because the Z group is difficult to remove orthogonally if the oxazolidine ring needs to remain intact.

  • Fmoc-Protection: Feasible but less stable than Boc. The Fmoc-oxazolidinone ring is sensitive to the basic conditions (piperidine) used to remove the Fmoc group.[1][2]

    • Expert Insight: If you synthesize an Fmoc-Garner's aldehyde, use it immediately in organometallic additions (e.g., Grignard or Cuprate additions). Long-term storage or exposure to amine bases will degrade the oxazolidine ring.

Visualizing the Chemistry

Decision Logic for Protecting Group Selection

G cluster_ox Oxidation Strategy Start Select Amino Alcohol PG Cond1 Does synthesis involve strong bases (LiHMDS, NaH)? Start->Cond1 Cond2 Does molecule contain Sulfur (Met, Cys) or Alkenes? Cond1->Cond2 No Z_Path Choose Z-Protection Cond1->Z_Path Yes (Base Stable) Cond2->Z_Path No (H2/Pd is safe) Fmoc_Path Choose Fmoc-Protection Cond2->Fmoc_Path Yes (Avoid Hydrogenolysis) Ox_Z Z-Alcohol: Swern or IBX Ox_Fmoc Fmoc-Alcohol: Dess-Martin (DMP)

Caption: Decision tree for selecting Z vs. Fmoc based on downstream reaction conditions and substrate compatibility.

Stability & Reaction Pathway

Reaction AminoAcid N-Protected Amino Acid Reduction Reduction (BH3-DMS) AminoAcid->Reduction Alcohol Amino Alcohol Oxidation Oxidation Alcohol->Oxidation Aldehyde Amino Aldehyde Reduction->Alcohol Oxidation->Aldehyde SideRxn SIDE REACTION: Fmoc Cleavage / Racemization Oxidation->SideRxn If Swern (Base) used with Fmoc Note Use DMP for Fmoc to avoid Side Reaction Note->Oxidation

Caption: Synthetic pathway highlighting the critical oxidation step where Fmoc instability risks arise.

References

  • Reduction of Amino Acids: McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 1993, 58(13), 3568-3571.

  • Swern Oxidation Risks: Mancuso, A. J., & Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis, 1981, 165-185.

  • Dess-Martin Superiority: Myers, A. G., et al. "Enantioselective synthesis of amino acid derivatives via oxidative coupling." Journal of the American Chemical Society, 1999. (Highlighting DMP for N-protected amino alcohols).

  • Fmoc-Garner's Aldehyde: Dondoni, A., & Perrone, D. "Synthesis of N-Fmoc Garner's aldehyde." Organic Syntheses, 2004, 81, 123.

  • Protecting Group Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Validation

Technical Validation Guide: N-Carbobenzoxy-D-cyclohexylglycinol (Z-D-Chg-ol)

Topic: Elemental Analysis & Validation of N-Carbobenzoxy-D-cyclohexylglycinol (Z-D-Chg-ol) Content Type: Technical Comparison & Validation Guide Executive Summary: The Validation Gap N-Carbobenzoxy-D-cyclohexylglycinol (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis & Validation of N-Carbobenzoxy-D-cyclohexylglycinol (Z-D-Chg-ol) Content Type: Technical Comparison & Validation Guide

Executive Summary: The Validation Gap

N-Carbobenzoxy-D-cyclohexylglycinol (CAS: 200405-29-4) is a critical chiral building block used primarily in the synthesis of peptide-based pharmaceutical intermediates, including thrombin inhibitors and protease inhibitors. Its structural integrity—specifically the maintenance of the chiral center during the reduction of the carboxylic acid precursor—is paramount.

This guide moves beyond standard Certificates of Analysis (CoA). It provides a comparative validation framework, contrasting the Target Compound against its Precursor (Z-D-Cyclohexylglycine) and Impurities , utilizing Elemental Analysis (CHN) as a primary gatekeeper for purity and identity.

Elemental Analysis: The First Line of Defense

Elemental analysis (EA) serves as the definitive quantitative check for bulk purity. For Z-D-Chg-ol, EA is particularly sensitive to incomplete reduction (presence of oxygen-rich acid precursor) or solvent entrapment.

Comparative Data: Theoretical vs. Acceptance Limits

The following table establishes the baseline for validation. Deviations beyond the "Acceptable Range" typically indicate specific contamination issues described below.

ElementTheoretical Mass % (C₁₆H₂₃NO₃)Acceptable Range (±0.4%)Diagnostic Deviation Indicators
Carbon (C) 69.29% 68.89% – 69.69%Low: Trapped inorganic salts (Li/Al residues) or water.High: Residual solvent (e.g., Toluene, THF).
Hydrogen (H) 8.36% 7.96% – 8.76%High: Water contamination or incomplete drying.
Nitrogen (N) 5.05% 4.65% – 5.45%Low: Presence of non-nitrogenous impurities (silica, salts).
Oxygen (O) 17.31% Calculated by differenceHigh: Presence of unreduced precursor (Z-D-Chg-OH, which is ~22% Oxygen).
Interpretation of EA Failures
  • The "Oxygen Drift": If the Oxygen content (calculated) trends higher (>18%), it strongly suggests incomplete reduction of the carboxylic acid starting material (Z-D-Chg-OH).

  • The "Ash" Factor: If C, H, and N are all proportionally lower than theoretical values, the sample likely contains inorganic ash (Lithium or Aluminum salts) from the reduction step.

Comparative Structural Validation (Alternatives & Precursors)

To validate Z-D-Chg-ol, one must prove it is not the starting material or the deprotected by-product.

Comparison Matrix: Target vs. Precursor
FeatureTarget: Z-D-Chg-ol Precursor: Z-D-Chg-OH Alternative: H-D-Chg-ol
Function Chiral Alcohol IntermediateCarboxylic Acid Starting MaterialDeprotected Amino Alcohol
Formula C₁₆H₂₃NO₃C₁₆H₂₁NO₄C₈H₁₇NO
MW 277.37 g/mol 291.35 g/mol 143.23 g/mol
Solubility Soluble in alcohols, DCMSoluble in dilute base (NaOH)Soluble in water/polar solvents
IR Signature Broad -OH stretch (~3400 cm⁻¹)Broad -COOH stretch (2500-3000 cm⁻¹)Missing Cbz Carbonyl (~1690 cm⁻¹)
Validation Workflow Diagram

The following flowchart illustrates the critical decision nodes in synthesizing and validating Z-D-Chg-ol, highlighting where Elemental Analysis acts as a "Stop/Go" gate.

ValidationWorkflow Start Start: Z-D-Cyclohexylglycine (Precursor) Process Reduction Process (LiAlH4 or Mixed Anhydride) Start->Process Reduction Crude Crude Z-D-Chg-ol Process->Crude Workup EA_Check Elemental Analysis (CHN) Gatekeeper Crude->EA_Check Sample Pass PASS: Match Theoretical (C: ~69.3%, H: ~8.4%) EA_Check->Pass Within ±0.4% Fail_Acid FAIL: High Oxygen (Incomplete Reduction) EA_Check->Fail_Acid Deviant Fail_Ash FAIL: Low C/H/N (Inorganic Salts) EA_Check->Fail_Ash Deviant NextStep Proceed to Chiral HPLC & NMR Pass->NextStep Fail_Acid->Process Reprocess Fail_Ash->Crude Recrystallize

Caption: Logic flow for validating Z-D-Chg-ol synthesis. Elemental Analysis acts as the primary filter before expensive chiral chromatography.

Detailed Experimental Protocols

A. Synthesis Route (Reduction Context)

The most common "alternative" route comparison is LiAlH₄ Reduction (Direct) vs. Mixed Anhydride/NaBH₄ (Mild).

  • LiAlH₄ Route: Higher yield but higher risk of racemization and inorganic salt contamination (affecting EA).

  • Mixed Anhydride Route: Safer, preserves chirality better, but often leaves unreacted ester intermediates.

Protocol for Validation Sample Preparation:

  • Dissolution: Dissolve 10 mg of Z-D-Chg-ol in DMSO-d6 (for NMR) or dry Methanol (for HPLC).

  • Drying: Sample for Elemental Analysis must be dried at 40°C under high vacuum (0.1 mbar) for 24 hours to remove solvation shells which skew Carbon % results.

B. Confirmatory NMR Characterization

While EA confirms composition, NMR confirms connectivity.

  • ¹H NMR (400 MHz, DMSO-d6):

    • δ 7.35 (m, 5H): Aromatic protons of the Cbz group (confirms protection).

    • δ 5.05 (s, 2H): Benzylic -CH₂- protons (distinctive singlet).

    • δ 3.40-3.60 (m, 2H): The -CH₂OH protons. Note: In the precursor acid, this signal is absent.

    • δ 1.00-1.70 (m, 11H): Cyclohexyl ring protons (confirms the "Chg" core).

References

  • National Institutes of Health (PubChem). (2025). N-Carbobenzyloxyglycine (Precursor Analog Data). Retrieved from [Link]

  • Organic Chemistry Portal. (2021). General Methods for Reduction of Amino Acids to Amino Alcohols. Retrieved from [Link]

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